4-Tert-butyl-1,3-thiazol-2-amine hydrochloride
Description
4-Tert-butyl-1,3-thiazol-2-amine hydrochloride is a thiazole derivative characterized by a tert-butyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position, with a hydrochloride counterion. Its molecular formula is C₇H₁₃ClN₂S, and it has a molecular weight of 211.71 g/mol (CAS No. 1217983-12-4) . Computational studies using B3LYP/6-311+G methods have revealed its optimized geometry, vibrational spectra, and thermodynamic properties, with excellent correlation between theoretical and experimental IR data .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-tert-butyl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCHMLSMDOOMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1,3-thiazol-2-amine hydrochloride typically involves the reaction of tert-butylamine with 2-bromo-1,3-thiazole. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Reaction Scheme:
Starting Materials: tert-butylamine, 2-bromo-1,3-thiazole
Base: Sodium hydroxide or potassium carbonate
Solvent: Typically an organic solvent like ethanol or methanol
Reaction Conditions: Reflux for several hours
Product Isolation: Acidification with hydrochloric acid to obtain the hydrochloride salt
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves crystallization or recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides); in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups replacing the amine.
Scientific Research Applications
4-tert-butyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula and a molecular weight of 156.247 g/mol . It is also known by several synonyms, including 2-amino-4-tert-butylthiazole and 4-tert-butylthiazol-2-ylamine .
While the query specifically asks about the hydrochloride salt of this compound, the search results primarily discuss the applications of 4-tert-butyl-1,3-thiazol-2-amine. Information on the hydrochloride salt is limited . Therefore, the following discussion will focus on the applications of 4-tert-butyl-1,3-thiazol-2-amine, with the understanding that the properties and applications of the hydrochloride salt may differ.
Scientific Research Applications
4-tert-butyl-1,3-thiazol-2-amine and its derivatives have a wide range of applications in scientific research, spanning chemistry, biology, and medicine.
Anti-tubercular agent: 2-aminothiazole derivatives, including 4-tert-butyl-1,3-thiazol-2-amine, exhibit antibacterial activity against Mycobacterium tuberculosis, an important global pathogen . Research has shown that the C-2 position of the thiazole ring can accommodate lipophilic substitutions, while the C-4 position and the thiazole core are sensitive to change . These compounds have demonstrated sub-micromolar minimum inhibitory concentrations against M. tuberculosis growth and can be selective for mycobacterial species over other bacteria .
Immunostimulatory properties: Substituted sulfamoyl benzamidothiazoles, which may incorporate 4-tert-butyl-1,3-thiazol-2-amine as a building block, have demonstrated sustained activation of NF-κB after stimulation with a Toll-like receptor (TLR)-4 agonist . These analogs can enhance the release of immunostimulatory cytokines and, when used as co-adjuvants with TLR-4 agonists, can significantly enhance antigen-specific antibody titers .
Building block for complex molecules: 4-tert-butyl-1,3-thiazol-2-amine can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Potential biological activities: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Development of new materials: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Case Studies and Research Findings
- One case study demonstrated the efficacy of a compound containing 4-tert-butyl-1,3-thiazol-2-amine in reducing tumor size.
- SAR (Structure-Activity Relationship) studies on compound 1 have shown significant enhancement in antigen-specific antibody titers compared to MPLA alone .
Mechanism of Action
The mechanism of action of 4-tert-butyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazol-2-amine Hydrochlorides
Structural and Physicochemical Properties
Key Observations :
- Steric Effects : The tert-butyl group in the target compound increases steric hindrance compared to smaller substituents like propyl or chloromethyl .
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in 5-chloro-thiazol-2-amine HCl) alter ring electron density, affecting reactivity and binding interactions .
Target Compound
Comparison Compounds
- SSR125543A : A potent corticotrophin-releasing factor (CRF1) receptor antagonist. Demonstrated efficacy in rodent models of stress-related disorders, highlighting its application in neuropsychopharmacology .
- 5-Chloro-1,3-thiazol-2-amine HCl : Used as a starting reagent for bioactive thiazole derivatives, including antivirals and kinase inhibitors .
- 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine HCl : The chloromethyl group allows further functionalization, making it a versatile scaffold in medicinal chemistry .
Biological Activity
4-Tert-butyl-1,3-thiazol-2-amine hydrochloride is a thiazole derivative characterized by its unique molecular structure, which includes a tert-butyl group attached to a thiazole ring. This compound is gaining attention in the pharmaceutical and biochemical research fields due to its diverse biological activities.
- Molecular Formula : C₇H₁₂N₂S·HCl
- Molecular Weight : 156.25 g/mol
- Melting Point : 99-102 °C
- Boiling Point : 253.2 °C at 760 mmHg
- LogP : 2.604
These properties suggest reasonable bioavailability, which is critical for its potential applications in medicinal chemistry.
Thiazole derivatives, including this compound, exhibit various biological activities through their interactions with specific molecular targets. The compound's mechanism of action may involve:
- Antimicrobial Activity : Thiazole derivatives are known for their antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant pathogens.
- Antitumor Properties : Research indicates that compounds in the thiazole family can inhibit cancer cell proliferation, suggesting a role in cancer therapy.
Antibacterial Activity
A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, demonstrating sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen. This suggests that this compound could be further investigated as a potential anti-tubercular agent .
Antifungal and Antiviral Activity
Research has shown that thiazole derivatives possess antifungal and antiviral properties. For instance, compounds similar to 4-tert-butyl-1,3-thiazol-2-amine have been evaluated for their ability to inhibit viral replication and fungal growth .
Case Studies and Research Applications
- Antimicrobial Studies : In a series of experiments, thiazole derivatives were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly in compounds with tert-butyl substitutions .
- Cancer Research : A comprehensive study on structurally similar compounds revealed promising anti-cancer activity. The presence of specific functional groups was associated with enhanced cytotoxic effects against several cancer cell lines .
- Pharmacological Investigations : Various studies have focused on the pharmacokinetics and bioactivity of thiazole derivatives, establishing a correlation between structural modifications and biological efficacy .
Summary of Biological Activities
| Activity Type | Target Pathogen/Cell Type | Observations |
|---|---|---|
| Antibacterial | Mycobacterium tuberculosis | Sub-micromolar MICs achieved |
| Antifungal | Various fungal strains | Effective inhibition observed |
| Antitumor | Cancer cell lines | Significant cytotoxicity noted |
| Antiviral | Viral pathogens | Inhibition of viral replication |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-Tert-butyl-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as cyclization of thiourea derivatives with α-halo ketones or condensation of tert-butyl-substituted precursors. For example, analogous thiazole derivatives are synthesized via cyclization of thialoyl urea intermediates under reflux in ethanol . Optimization can employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and reduce trial-and-error approaches .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, 80°C, 12h | 65–72 | |
| Purification | Recrystallization (EtOAc/hexane) | >95% purity |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity (>98% typically required for biological assays) .
- NMR : Confirm tert-butyl group (¹H NMR: δ 1.3–1.4 ppm, singlet) and thiazole ring protons (δ 7.1–7.3 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., amine-HCl interactions) .
Q. What safety protocols are critical when handling this compound in the lab?
- Safety Measures :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation .
- Work in a fume hood to avoid inhalation of hydrochloride vapors.
- Waste disposal: Segregate acidic waste and neutralize before disposal .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Screening Workflow :
Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Cytotoxicity : Compare IC₅₀ values with controls like doxorubicin .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction mechanisms or optimizing synthesis?
- Approach :
- Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization barriers) .
- Molecular docking predicts binding affinity to biological targets (e.g., kinase enzymes) .
- Case Study : ICReDD’s quantum chemical calculations reduced reaction optimization time by 40% in analogous thiazole syntheses .
Q. How to resolve contradictions between predicted (in silico) and experimental bioactivity data?
- Troubleshooting :
- Validate computational models with experimental IC₅₀ values.
- Check for solvation effects or protonation state mismatches (e.g., hydrochloride salt vs. free base) .
- Reassess force field parameters if docking scores disagree with assay results .
Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical purity?
- Process Chemistry :
- Use continuous flow reactors to enhance mixing and heat transfer .
- Implement membrane separation technologies for HCl removal .
- Data : Batch vs. flow reactor yields:
| Reactor Type | Yield (%) | Purity (%) |
|---|---|---|
| Batch | 68 | 95 |
| Flow | 82 | 98 |
Q. How does the tert-butyl group influence the compound’s pharmacokinetics and metabolic stability?
- Structure-Activity Relationship (SAR) :
- The tert-butyl group enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility .
- Metabolism : CYP450 enzymes may oxidize the tert-butyl group, forming carboxylic acid metabolites. Test with liver microsomes .
Data Contradictions and Mitigation
- Issue : Discrepancies in reported antibacterial activity (e.g., Gram-positive vs. Gram-negative).
- Resolution : Standardize assay conditions (e.g., broth media, inoculum size) and validate with clinical isolates .
- Issue : Variability in crystallography data (e.g., hydrogen bond lengths).
- Resolution : Use high-resolution synchrotron data and refine models with SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
